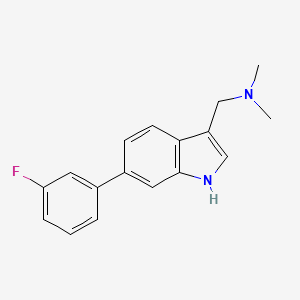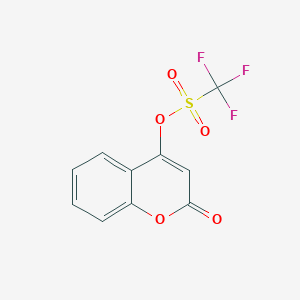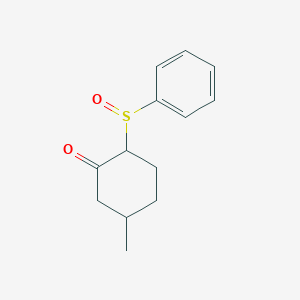![molecular formula C53H75BrO2PPd+ B14073153 Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene](/img/structure/B14073153.png)
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene is a complex organometallic compound that serves as a palladium catalyst. This compound is particularly noted for its application in selective monoarylation reactions, which are crucial in the synthesis of various organic molecules .
Métodos De Preparación
The synthesis of Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene involves several steps. The preparation typically starts with the formation of the phosphine ligand, which is then complexed with palladium. The reaction conditions often involve the use of solvents like toluene or dichloromethane and require inert atmosphere conditions to prevent oxidation . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
This compound primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It is used in the Buchwald-Hartwig amination, where it facilitates the formation of carbon-nitrogen bonds. Common reagents used in these reactions include aryl halides and amines. The major products formed are typically arylamines, which are valuable intermediates in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various organic synthesis reactions, including the formation of heterocycles and the functionalization of aromatic compounds . In biology and medicine, it is explored for its potential in drug development, particularly in the synthesis of complex molecules that can act as therapeutic agents . Industrially, it is used in the production of fine chemicals and materials science for the development of new polymers and advanced materials .
Mecanismo De Acción
The mechanism by which this compound exerts its catalytic effects involves the coordination of the palladium center with the phosphine ligand. This coordination facilitates the oxidative addition of aryl halides, followed by the reductive elimination to form the desired product. The bulky adamantyl groups on the phosphine ligand provide steric hindrance, which enhances the selectivity of the reaction .
Comparación Con Compuestos Similares
Compared to other palladium catalysts, Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene is unique due to its high selectivity and efficiency in catalyzing monoarylation reactions. Similar compounds include 2,2’-Bis-(1-adamantyl)-4,4’-dimethoxybiphenyl and dicyclohexyl (2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine . These compounds also serve as ligands in palladium-catalyzed reactions but may differ in their steric and electronic properties, affecting their reactivity and selectivity .
Propiedades
Fórmula molecular |
C53H75BrO2PPd+ |
|---|---|
Peso molecular |
961.5 g/mol |
Nombre IUPAC |
bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene |
InChI |
InChI=1S/C43H61O2P.C10H13.BrH.Pd/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43;1-2-3-7-10-8-5-4-6-9-10;;/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3;5-6,8-9H,2-3,7H2,1H3;1H;/q;-1;;+2 |
Clave InChI |
GEMHNHWISAQKKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=[C-]C=C1.CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C.Br[Pd+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



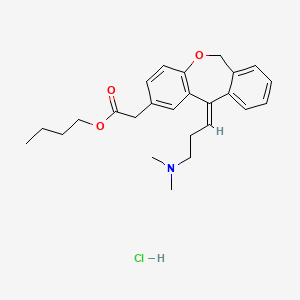


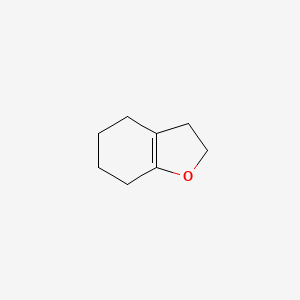

![6-Chloro-7-methyltetrazolo[1,5-b]pyridazine](/img/structure/B14073109.png)
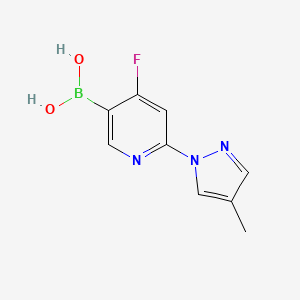
![3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile](/img/structure/B14073121.png)
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B14073124.png)
